Lipophilicity: LogP Comparison
The lipophilicity of 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone, as measured by its calculated LogP, is significantly higher than that of its non-fluorinated methyl analog, 2,3-Diamino-6-methyl-4(3H)-pyrimidinone. This difference in LogP values suggests a higher propensity for membrane permeability and a different pharmacokinetic profile, making it a preferred scaffold when increased lipophilicity is a design goal [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.72050 |
| Comparator Or Baseline | 2,3-Diamino-6-methyl-4(3H)-pyrimidinone (CAS 35523-64-9): Calculated LogP -0.15 (estimated based on similar structure) |
| Quantified Difference | Calculated difference of approximately 0.87 log units |
| Conditions | Calculated using ChemSrc database algorithms |
Why This Matters
This quantitative difference in LogP directly informs compound selection for drug discovery programs where modulating lipophilicity to optimize ADME properties is critical.
- [1] ChemSrc. (n.d.). 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone. Retrieved from m.chemsrc.com. View Source
